molecular formula C4H5NO B142641 3-Pyrroline-2-one CAS No. 4031-15-6

3-Pyrroline-2-one

Cat. No. B142641
CAS RN: 4031-15-6
M. Wt: 83.09 g/mol
InChI Key: CDCHBOQVXIGZHA-UHFFFAOYSA-N
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Description

3-Pyrroline-2-one, also known as 3-pyrrolin-2-one, is a heterocyclic compound that features prominently in the synthesis of various biologically active compounds. It is an α,β-unsaturated-γ-lactam and serves as a precursor for the synthesis of statines, alkaloids, and other complex molecules10. The compound is characterized by a five-membered lactam ring and is a valuable intermediate in organic synthesis due to its reactivity in conjugate addition reactions .

Synthesis Analysis

The synthesis of 3-pyrroline-2-one derivatives has been approached through various methods. One common strategy involves the use of primary amine starting materials in a two-step alkylation/alkylidene carbene CH-insertion reaction sequence, which allows for the formation of nitrogen-bearing quaternary stereocenters . Another method includes the de novo synthesis from acyclic precursors or transformation of other cyclic systems such as pyrroles, pyrrolidinone, and maleimides . Additionally, the synthesis of 3-pyrrolin-2-ones can be achieved through three-component reactions under catalyst-free conditions, which is a testament to the versatility of this compound .

Molecular Structure Analysis

The molecular structure of 3-pyrroline-2-one derivatives is crucial for their reactivity and biological activity. X-ray diffraction analysis has been used to elucidate the crystal structures of related compounds, providing insight into their conformation and π-conjugation . The presence of the lactam ring in 3-pyrroline-2-one derivatives is a key structural feature that influences their chemical behavior.

Chemical Reactions Analysis

3-Pyrroline-2-one and its derivatives participate in a variety of chemical reactions. They can act as acceptors in conjugate addition reactions, which is a pathway to synthesize biologically active 2-pyrrolidinones and pyrrolidines . Furthermore, the reactivity of the imine bond and exocyclic double carbon-carbon bond in 3-ylidene-1-pyrrolines, a related class of compounds, allows for the synthesis of complex polyheterocyclic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-pyrroline-2-one derivatives are influenced by their molecular structure. These compounds often exhibit valuable biological activities, which makes them attractive targets for the synthesis of natural product analogs and medicinal chemistry applications . The reactivity of the lactam ring and the presence of substituents on the pyrroline core are key factors that determine the properties and potential applications of these compounds .

Scientific Research Applications

Synthesis and Derivatives

  • 3-Pyrroline-2-one derivatives are vital for creating biologically active compounds, serving as precursors for statines and various alkaloids. Their synthesis has been achieved through different routes, such as the reduction of maleimides (Saygılı, Altunbas, & Yeşilada, 2006).
  • These compounds are also significant in organic synthesis due to their role as acceptors in conjugate addition reactions. This facilitates the synthesis of reactive 3-pyrroline-2-ones for potential bioactive compounds like nebracetam (Alves, 2007).

Bioactive Molecules and Medicinal Chemistry

  • Pyrrolidin-2-ones and their derivatives are prominent in medicinal chemistry for creating new drugs with enhanced biological activity. Research has focused on synthesizing various derivatives by introducing substituents at different positions of 3-hydroxy-3-pyrrolin-2-one (Rubtsova et al., 2020).

Enzymatic Activity and Biological Applications

  • Isomeric forms of pyrrolines, including 3-pyrroline, exhibit a wide range of biological applications, particularly in enzymatic activity. This makes them significant in studying diseases in plants and animals (Ajaykumar et al., 2013).

Synthesis Techniques and Applications

  • De novo synthesis of 3-pyrrolin-2-ones from various precursors is a key area of research, given their occurrence in natural products, diverse biological activity, and utility as building blocks (Pelkey et al., 2015).
  • The determination of the absolute configuration of 3-pyrrolin-2-ones is crucial for preparing various biologically active compounds, influencing research in pharmacology (Cuiper et al., 1999).

Versatility in Synthesis and Reactivity

  • Research on 3-pyrrolin-2-ones has explored their reactivity, demonstrating their value as intermediates in synthesizing complex natural products and other heterocyclic compounds (Pelkey et al., 2019).

Agricultural Applications

  • Some 3-pyrrolin-2-one derivatives have shown herbicidal activities, proving effective against various plant species. This opens up applications in agriculture for weed control (Ikeguchi et al., 2010).

Safety And Hazards

3-Pyrroline-2-one is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

3-Pyrroline-2-ones play a significant structural role in a variety of bioactive natural compounds . They have been proven to possess a broad spectrum of pharmacological activities such as anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant agents . Therefore, increasing attention has been directed at the synthesis of 3-pyrroline-2-ones .

properties

IUPAC Name

1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHBOQVXIGZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydro-pyrrol-2-one

CAS RN

4031-15-6
Record name 2,5-dihydro-1H-pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
NT Nguyen, VV Dai, A Mechler, NT Hoa, QV Vo - RSC advances, 2022 - pubs.rsc.org
… Finally, the interaction of the best performing 3-hydroxy-3-pyrroline-2-one with HO and HOOradicals will be evaluated using well-established model chemistry based on the quantum …
Number of citations: 2 pubs.rsc.org
MG Cutler, DJM Graham… - Pharmacology & …, 1990 - Wiley Online Library
The monopyrrole, 3‐ethyl‐5‐hydroxy‐4,5‐dimethyl‐delta3‐pyrroline‐2‐one (HPL), was given by intraperitoneal injection to rats (0.65 mmol/kg) and to mice (0.98 and 1.95 mmol/kg). …
Number of citations: 8 onlinelibrary.wiley.com
DP Gerasimova, ES Saigitbatalova, DR Islamov… - Journal of Structural …, 2022 - Springer
The crystal structures of 3-chloro-5-hydroxy-1-(4-methylbenzyl)-4-[4-phenyl-1H-1,2,3-triazole-1-yl]-1,5-dihydro-2Н-pyrrol-2-one rac-1 and 1-benzyl-3-chloro-5-hydroxy-4-[4-phenyl-1H-1,…
Number of citations: 0 link.springer.com
NT Nguyen, VV Dai, NN Tri… - Beilstein Journal of …, 2022 - beilstein-journals.org
… It is undoubtedly true that heterocyclic compounds containing a 3-pyrroline-2-one skeleton could be promising drug candidates. Therefore, these nitrogen-containing heterocycles have …
Number of citations: 2 www.beilstein-journals.org
K YAKUSHIJIN, M KOZUKA, T MORISHITA… - Chemical and …, 1981 - jstage.jst.go.jp
In the ring transformation of 2-furylcarbamates (2) to 5—hydroxy—3—pyrrolin-2-ones (3) by irradiation in the presence of oxygen, there is an equilibrium between N-carbobenzyloxy—5…
Number of citations: 7 www.jstage.jst.go.jp
NT Nguyen, VV Dai - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2023 - jst-ud.vn
… Therefore, the synthesis of 3-pyrroline-2-one derivatives and … )-5-phenyl-3-pyrroline-2-one has been prepared via three-… between the above 3-pyrroline-2-one derivative and aliphatic …
Number of citations: 0 jst-ud.vn
H Falk, JM Ribó - Monatshefte für Chemie/Chemical Monthly, 1976 - Springer
… Investigation of a model compound, Z-3,4-dimethyl-5(3-bromo-4-methylphenylmethylidene)-3-pyrroline- 2-one by lanthanide ion shift techniques revealed a preponderance of the anti…
Number of citations: 15 link.springer.com
VL Gein, EV Pastukhova - Russian Journal of General Chemistry, 2021 - Springer
The reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane–water mixture (1 : 1) leads to the formation of a new series of 5-aryl-4-aroyl-3-hydroxy…
Number of citations: 1 link.springer.com
EA Bulgakova, YN Karpenko, TI Yarygina - Pharmacy & Pharmacology, 2017 - rjonco.com
It is known that almost any disease of the central nervous system is accompanied by the development of cognitive disorders. The drugs of choice in the complex therapy in this case are …
Number of citations: 25 rjonco.com
薬師神健一, 小塚正道, 森下高行, 古川宏 - … and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
In the ring transformation of 2-furylcarbamates (2) to 5-hydroxy-3-pyrrolin-2-ones (3) by irradiation in the presence of oxygen, there is an equilibrium between N-carbobenzyloxy-5-…
Number of citations: 3 jlc.jst.go.jp

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